3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid
Description
3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid is a boronic acid derivative with a complex substitution pattern. Its structure includes a chlorine atom at the 3-position, a fluorine atom at the 4-position, and a cyclopentyloxy group at the 5-position of the phenyl ring. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds . The cyclopentyloxy substituent introduces steric bulk and moderate electron-donating effects, which can influence both reactivity and selectivity in coupling reactions.
Properties
IUPAC Name |
(3-chloro-5-cyclopentyloxy-4-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BClFO3/c13-9-5-7(12(15)16)6-10(11(9)14)17-8-3-1-2-4-8/h5-6,8,15-16H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYXVSZOUNDBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)Cl)F)OC2CCCC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid typically involves the following steps:
Halogenation: The starting material, a phenyl ring, is subjected to halogenation to introduce chlorine and fluorine atoms at specific positions.
Cyclopentyloxy Substitution: The phenyl ring is then reacted with a cyclopentanol derivative to introduce the cyclopentyloxy group.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium phosphate are employed in the presence of a suitable solvent.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are utilized.
Major Products Formed
Substitution Reactions: Products with different substituents replacing chlorine or fluorine.
Coupling Reactions: Biaryl compounds formed through the coupling of the boronic acid group with aryl halides.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition studies. The compound’s substituents, such as chlorine and fluorine, can influence its binding affinity and specificity towards target molecules.
Comparison with Similar Compounds
Structural Analogs with Halogen and Oxygen Substituents
3-Chloro-4-fluorophenylboronic Acid
- Structure : Lacks the cyclopentyloxy group but shares chlorine and fluorine substituents at adjacent positions (3-Cl, 4-F).
- Reactivity: Widely used in Suzuki couplings due to its balanced electronic profile.
- Availability : Commercially available with >98% purity (TCI Chemicals) .
4-Chloro-3-fluorophenylboronic Acid
- Structure : Positional isomer of the above, with chlorine at 4 and fluorine at 3.
- Electronic Effects : The altered substituent positions modify the electron-withdrawing effects, which may affect boronic acid acidity and coupling efficiency .
- Synthesis : Listed in Kanto Reagents’ catalog with >95% purity .
3-Cyano-4-fluorophenylboronic Acid
- Structure: Replaces chlorine with a cyano group (3-CN, 4-F).
5-Carboxy-2-fluorophenylboronic Acid
- Structure : Features a carboxylic acid group at 5 and fluorine at 2.
- Applications : The carboxy group enables conjugation with biomolecules or polymers, expanding utility beyond typical cross-coupling applications .
Impact of Bulky Substituents: Cyclopentyloxy vs. Other Groups
The cyclopentyloxy group in the target compound introduces significant steric hindrance, which contrasts with smaller substituents in analogs:
3-Chloro-5-(trifluoromethyl)benzeneboronic Acid Pinacol Ester
- Structure : Contains a trifluoromethyl group instead of cyclopentyloxy.
3-Chloro-5-(Methoxycarbonyl)phenylboronic Acid
- Structure : Methoxycarbonyl group at 4.
- Comparison : The methoxycarbonyl group is less bulky than cyclopentyloxy, reducing steric effects but introducing competing electronic influences (electron-withdrawing ester) .
Reactivity in Suzuki-Miyaura Cross-Couplings
The target compound’s reactivity can be inferred from analogs:
- Electron-Donating vs. Withdrawing Groups: The cyclopentyloxy group (electron-donating) may slow transmetallation compared to electron-withdrawing substituents like cyano or trifluoromethyl .
- Steric Hindrance : Bulky groups can reduce coupling efficiency with sterically hindered aryl halides but improve selectivity in congested systems .
Data Table: Key Properties of Selected Analogs
Biological Activity
3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula: C12H14BClF O2
- Molecular Weight: 232.59 g/mol
- CAS Number: 1226244-26-3
The biological activity of 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Boronic acids are known to form reversible covalent bonds with diols, which may lead to modulation of enzymatic activities. This compound's specific interactions and downstream effects are still under investigation, but it shows promise in the following areas:
- Inhibition of Enzymatic Activity: Boronic acids can inhibit serine proteases and other enzymes, potentially impacting processes such as inflammation and tumor growth.
- Regulation of Cell Signaling Pathways: By modulating receptor activity, this compound may influence pathways involved in cell proliferation and apoptosis.
Biological Activities
Research indicates that 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties, potentially effective against various bacterial strains.
- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting specific pathways associated with inflammatory responses.
- Antitumor Potential: Early-stage research indicates that it could have antitumor effects, possibly through the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | References |
|---|---|---|
| Antimicrobial | Moderate | |
| Anti-inflammatory | High | |
| Antitumor Potential | Promising |
Case Study: Antitumor Activity
A recent study evaluated the antitumor effects of 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The study highlighted the compound's potential to induce apoptosis through the activation of caspase pathways.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this boronic acid derivative. In vitro assays demonstrated that treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in lipopolysaccharide-stimulated macrophages. These findings suggest a potential therapeutic role in managing inflammatory diseases.
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of 3-Chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid. Key areas for future investigation include:
- In Vivo Studies: Conducting animal studies to assess pharmacokinetics, bioavailability, and therapeutic efficacy.
- Mechanistic Studies: Exploring specific molecular interactions and pathways affected by the compound.
- Formulation Development: Investigating suitable delivery methods for enhancing bioavailability and therapeutic outcomes.
Q & A
Q. What are the key synthetic routes for 3-chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid, and how can reaction conditions be optimized for high purity?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where aryl halides or triflates react with boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) . For the cyclopentyloxy substituent, a nucleophilic substitution reaction between a fluorinated phenol intermediate and cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) is recommended. Post-synthetic purification via recrystallization or column chromatography (using silica gel and a 3:1 hexane/ethyl acetate mixture) ensures >95% purity. Monitor reaction progress using TLC (Rf ~0.4 in hexane/ethyl acetate) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound and verify its structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : The cyclopentyloxy group shows distinct multiplet signals at δ 1.5–2.0 ppm (¹H) and δ 25–35 ppm (¹³C). The fluorine substituent induces deshielding in adjacent protons (e.g., para-fluorine causes splitting in aromatic protons).
- IR : B-O stretching appears near 1340 cm⁻¹, while aryl C-Cl stretches occur at 750–650 cm⁻¹.
- Mass Spectrometry (HRMS) : The molecular ion [M+H]+ should match the exact mass (calculated: 284.08 g/mol). Fragmentation patterns should confirm the loss of cyclopentanol (m/z 86) .
Advanced Research Questions
Q. What challenges arise in maintaining the stability of this boronic acid during cross-coupling reactions, and how can they be mitigated?
- Methodological Answer : Boronic acids are prone to protodeboronation under acidic or high-temperature conditions. To stabilize 3-chloro-5-(cyclopentyloxy)-4-fluorophenylboronic acid:
- Use anhydrous solvents (e.g., THF) and inert atmospheres (N₂/Ar).
- Add stabilizing agents like 1,2-dimethoxyethane (DME) or pinacol to form boronate esters, which reduce hydrolysis .
- Optimize pH in aqueous reactions (pH 7–9) to prevent decomposition. Monitor degradation via ¹¹B NMR, where free boric acid (δ 18–20 ppm) indicates instability .
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in Suzuki-Miyaura couplings, and what electronic parameters are critical?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can analyze:
- Frontier Molecular Orbitals (FMOs) : The energy gap between HOMO (aryl ring) and LUMO (boron center) correlates with electrophilicity. A smaller gap (~3 eV) enhances reactivity.
- Natural Bond Orbital (NBO) Charges : Negative charge density on boron (-0.35 e) facilitates transmetallation with palladium catalysts.
- Transition-State Modeling : Simulate the Pd-O-B interaction during coupling to identify steric effects from the cyclopentyloxy group. Use Gaussian or ORCA software for simulations .
Q. What strategies are effective in resolving contradictory data regarding the compound’s catalytic performance in multi-substituted biaryl syntheses?
- Methodological Answer : Contradictions in catalytic efficiency (e.g., low yields vs. high enantioselectivity) may stem from:
- Substrate Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F) slow oxidative addition but improve regioselectivity. Use Hammett plots (σ⁺ values) to correlate substituent effects with reaction rates.
- Ligand Screening : Test bulky ligands (e.g., SPhos, XPhos) to mitigate steric hindrance from the cyclopentyloxy group.
- Kinetic Studies : Perform time-resolved ¹⁹F NMR to track intermediate formation. Data inconsistencies can be resolved by isolating key intermediates (e.g., Pd-aryl complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
